4'-Hydroxy Atomoxetine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy Atomoxetine-d3 is a labeled metabolite of Tomoxetine . It is also known as 4-Hydroxyatomoxetine-d3, 3-Methyl-4- (3-methylamino-d3-1-phenyl-propoxy)-phenol . It has a molecular formula of C17H18D3NO2 and a molecular weight of 274.37 .
Synthesis Analysis
The formation of 4-hydroxy-atomoxetine is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6 . This results in two distinct populations of individuals: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolisers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolisers) for atomoxetine .Molecular Structure Analysis
The molecular formula of 4’-Hydroxy Atomoxetine-d3 is C17H18D3NO2 . This indicates that it contains 17 carbon atoms, 18 hydrogen atoms, 3 deuterium atoms, 1 nitrogen atom, and 2 oxygen atoms.Chemical Reactions Analysis
4’-Hydroxy Atomoxetine-d3 is a labeled metabolite of Tomoxetine . Tomoxetine is a competitive and specific inhibitor of norepinephrine reuptake while demonstrating weak serotonin and dopamine inhibition as studied in synaptosomes of rat hypothalamus .Mechanism of Action
Atomoxetine, the parent compound of 4’-Hydroxy Atomoxetine-d3, is a selective norepinephrine reuptake inhibitor used for the treatment of attention deficit hyperactivity disorder (ADHD) . It has been shown to specifically increase norepinephrine and dopamine within the prefrontal cortex, but not in the nucleus accumbens or striatum .
Safety and Hazards
Future Directions
Atomoxetine, the parent compound of 4’-Hydroxy Atomoxetine-d3, is a commonly used non-stimulant medication for the treatment of ADHD . Concerns about abuse potential have spurred research into medications with fewer effects on dopamine and the use of non-stimulant ADHD medications including atomoxetine . Future research may focus on further understanding the mechanism of action of atomoxetine and its metabolites, and their role in the treatment of ADHD.
Properties
IUPAC Name |
3-methyl-4-[(1R)-1-phenyl-3-(trideuteriomethylamino)propoxy]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXQPRLGNSJNJM-NVNSKBCASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=C(C=C(C=C2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.